4-Fluoro-1H-indol-5-ylamine hydrochloride 4-Fluoro-1H-indol-5-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13758404
InChI: InChI=1S/C8H7FN2.ClH/c9-8-5-3-4-11-7(5)2-1-6(8)10;/h1-4,11H,10H2;1H
SMILES: C1=CC2=C(C=CN2)C(=C1N)F.Cl
Molecular Formula: C8H8ClFN2
Molecular Weight: 186.61 g/mol

4-Fluoro-1H-indol-5-ylamine hydrochloride

CAS No.:

Cat. No.: VC13758404

Molecular Formula: C8H8ClFN2

Molecular Weight: 186.61 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-1H-indol-5-ylamine hydrochloride -

Specification

Molecular Formula C8H8ClFN2
Molecular Weight 186.61 g/mol
IUPAC Name 4-fluoro-1H-indol-5-amine;hydrochloride
Standard InChI InChI=1S/C8H7FN2.ClH/c9-8-5-3-4-11-7(5)2-1-6(8)10;/h1-4,11H,10H2;1H
Standard InChI Key NFAZKZPBTPONAJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN2)C(=C1N)F.Cl
Canonical SMILES C1=CC2=C(C=CN2)C(=C1N)F.Cl

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound features a bicyclic indole scaffold with substituents at positions 4 (fluoro) and 5 (amine). The hydrochloride salt forms via protonation of the amine group, as depicted in its IUPAC name, 4-fluoro-1H-indol-5-amine hydrochloride . Key structural insights include:

  • Indole Core: A fused benzene-pyrrole system with aromatic and heterocyclic reactivity.

  • Substituent Effects: The electron-withdrawing fluorine at C4 directs electrophilic substitution to C6, while the amine at C5 participates in hydrogen bonding and nucleophilic reactions .

Spectroscopic Data

  • ¹H NMR: Peaks corresponding to aromatic protons (δ 6.8–7.2 ppm), NH₂ (δ 5.1 ppm), and NH (indole, δ 10.2 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 150.06 (free base) and 186.62 (hydrochloride) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-fluoro-1H-indol-5-ylamine hydrochloride typically involves multi-step protocols:

  • Indole Ring Formation:

    • Starting from 4-fluoroaniline, cyclization via Fischer indole synthesis yields 4-fluoro-1H-indole .

    • Example: Reaction with ketones in acidic conditions forms the indole core .

  • Introduction of the Amine Group:

    • Nitration followed by reduction (e.g., catalytic hydrogenation) introduces the amine at C5 .

    • Alternative methods include Buchwald–Hartwig amination for direct C–N bond formation .

  • Salt Formation:

    • Treatment with hydrochloric acid converts the free base into the hydrochloride salt .

Optimized Reaction Conditions

  • Reagents: HATU, DIPEA, and NH₂OH·HCl in DMF for coupling reactions .

  • Yield: ~60–70% after purification via column chromatography .

Physical and Chemical Properties

Physical Properties

PropertyValueSource
Molecular Weight186.62 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point360.6 ± 22.0 °C
Melting PointNot reported
SolubilitySoluble in DMSO, MeOH

Chemical Reactivity

  • Amine Group: Participates in acylation (e.g., with acetyl chloride) and alkylation reactions .

  • Electrophilic Substitution: Fluorine directs incoming electrophiles to C6; bromination yields 6-bromo-4-fluoro-1H-indol-5-amine .

  • Salt Stability: Hygroscopic in nature, requiring storage under inert conditions .

Applications in Pharmaceutical Research

HDAC Inhibitor Development

Bis-indolyl methane derivatives, such as those reported by Giannini et al. , utilize fluorinated indole amines as CAP groups. Compound 4h (ST3043), a 7-methoxy derivative, showed HDAC inhibition at IC₅₀ = 2.6 nM, highlighting the role of fluorine in enhancing binding affinity .

Kinase Inhibitor Synthesis

In the synthesis of (R)-6-(1-(8-fluoro-6-(3-methylisoxazol-5-yl)- triazolo[4,3-a]pyridin-3-yl)ethyl)-1,6-naphthyridin-5(6H)-one , 4-fluoro-1H-indol-5-ylamine hydrochloride serves as a precursor for functionalized pyridine intermediates. This compound demonstrated nanomolar activity against cancer cell lines (H460 and HCT116) .

Antimicrobial Agents

Fluorinated indoles exhibit broad-spectrum antimicrobial properties. Derivatives like (4-fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine (CAS: 842968-58-5) show efficacy against Gram-positive bacteria .

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